molecular formula C15H14O3S B5799586 (E)-1-(4-HYDROXY-3-METHOXYPHENYL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE

(E)-1-(4-HYDROXY-3-METHOXYPHENYL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE

Cat. No.: B5799586
M. Wt: 274.3 g/mol
InChI Key: QMGJAIFBSPJXCE-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-HYDROXY-3-METHOXYPHENYL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by the presence of a hydroxy group, a methoxy group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-HYDROXY-3-METHOXYPHENYL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and 5-methyl-2-thiophenecarboxaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde groups of the starting materials in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production methods may also incorporate advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-HYDROXY-3-METHOXYPHENYL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-1-(4-HYDROXY-3-METHOXYPHENYL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-HYDROXY-3-METHOXYPHENYL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The thienyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE: Lacks the thienyl group, which may affect its reactivity and biological activity.

    (E)-1-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-THIENYL)-2-PROPEN-1-ONE: Similar structure but with a different substitution pattern on the thienyl group.

Uniqueness

(E)-1-(4-HYDROXY-3-METHOXYPHENYL)-3-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE is unique due to the presence of the 5-methyl-2-thienyl group, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-10-3-5-12(19-10)6-8-13(16)11-4-7-14(17)15(9-11)18-2/h3-9,17H,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGJAIFBSPJXCE-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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